
2-Methylnaphthalene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylnaphthalene-1,4-diamine is an organic compound with the chemical formula C11H12N2. It is a synthetic analog of menadione, which exhibits vitamin K activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylnaphthalene-1,4-diamine can be synthesized from 2-methylnaphthalene or its close analogs. One common method involves the nitration of 2-methylnaphthalene followed by reduction to yield the diamine . The reaction conditions typically involve the use of concentrated nitric acid for nitration and hydrogen gas in the presence of a catalyst for reduction.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. The compound can also be produced by the reaction of 2-methylnaphthalene with hydrochloric acid to form its dihydrochloride salt, which is then converted to the free base .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylnaphthalene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: It can be reduced to form naphthylamines.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and sulfonyl chlorides are used under controlled conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthylamines.
Substitution: Various substituted naphthylamines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential role in biological systems due to its structural similarity to vitamin K.
Medicine: Investigated for its potential use as a vitamin K analog in treating vitamin K deficiency.
Industry: Used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Methylnaphthalene-1,4-diamine involves its interaction with various molecular targets and pathways. As a vitamin K analog, it is believed to participate in the carboxylation of glutamate residues in certain proteins, which is essential for their biological activity . This process is crucial for blood clotting and bone metabolism.
Comparaison Avec Des Composés Similaires
Menadione: Another vitamin K analog with similar chemical properties.
Phylloquinone: The natural form of vitamin K1.
Menaquinone: The natural form of vitamin K2.
Uniqueness: 2-Methylnaphthalene-1,4-diamine is unique due to its synthetic origin and specific structural modifications that differentiate it from natural vitamin K compounds.
Propriétés
Numéro CAS |
83-68-1 |
|---|---|
Formule moléculaire |
C11H12N2 |
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
2-methylnaphthalene-1,4-diamine |
InChI |
InChI=1S/C11H12N2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,12-13H2,1H3 |
Clé InChI |
BCKLPBBBFNWJHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C(=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


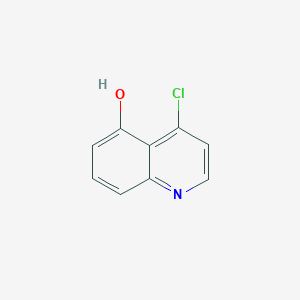
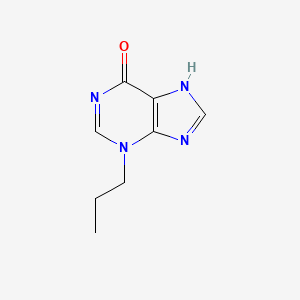
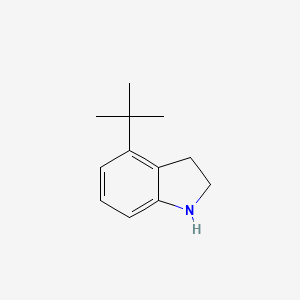

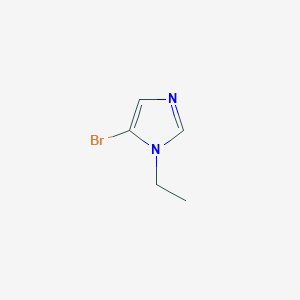

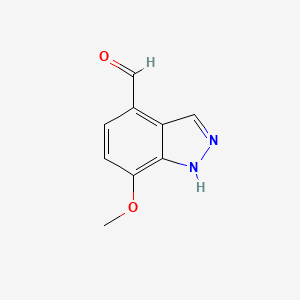
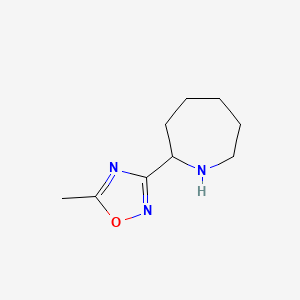
![3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid](/img/structure/B11912491.png)

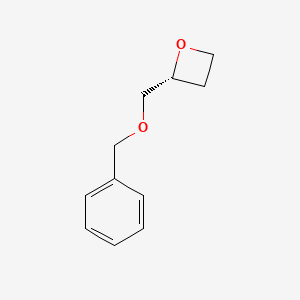
![2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912498.png)
![[4-[(Z)-methoxyiminomethyl]phenyl]boronic acid](/img/structure/B11912499.png)
![[1,3]Dioxolo[4,5-b]quinoxaline](/img/structure/B11912503.png)
